molecular formula C15H19ClN2O3 B4032638 5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid

5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B4032638
M. Wt: 310.77 g/mol
InChI Key: PWBZLPXOEUXPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 5-oxopentanoic acid moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include anhydrous cesium carbonate, sodium iodide, and ethyl 2-bromo-2-methylpropanoate . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its binding affinity to various receptors. This interaction can influence biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

5-[4-(4-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-4-6-13(7-5-12)17-8-10-18(11-9-17)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBZLPXOEUXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 5
5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.